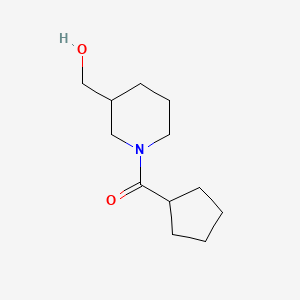

Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopentyl-[3-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-9-10-4-3-7-13(8-10)12(15)11-5-1-2-6-11/h10-11,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLZZUJQDZTQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as piperidine derivatives, have been found to play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The interaction of these compounds with their targets often results in changes that contribute to their biological and pharmacological activities.

Biological Activity

Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone, with the molecular formula C12H21NO2, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

- Molecular Weight : 211.3 g/mol

- Purity : Typically around 95%

- Structure : The compound features a cyclopentyl group attached to a piperidine ring with a hydroxymethyl substituent, which may influence its interaction with biological targets.

Biological Activity Overview

The compound has been associated with several biological activities, including:

- Antiviral : Potential activity against viral infections.

- Anti-inflammatory : Inhibition of inflammatory pathways.

- Anticancer : Effects on cancer cell proliferation and survival.

- Antimicrobial : Activity against various microbial strains.

Research indicates that the compound may exert its effects through modulation of specific receptors and enzymes involved in cellular signaling pathways. For instance, it has been noted for its interactions with the cannabinoid receptors, particularly CB2, which are implicated in anti-inflammatory responses .

Case Studies and Experimental Data

- Inhibition Studies :

- Anticancer Activity :

- Animal Models :

Data Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent. Studies have shown good oral bioavailability and metabolic stability .

Scientific Research Applications

Medicinal Chemistry Applications

A. Inhibition of Enzymatic Activity

Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structural features can act as inhibitors of 15-prostaglandin dehydrogenase (15-PGDH), which plays a critical role in regulating prostaglandin E2 levels. Elevated PGE2 levels are associated with various pathological conditions, including cancer and inflammatory diseases .

B. Neuropharmacological Effects

The compound's piperidine structure suggests potential neuropharmacological applications. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This opens avenues for the development of treatments for neurodegenerative disorders and mood disorders .

Case Studies and Research Findings

A. Case Study: Prostaglandin E2 Regulation

In a study examining the effects of a related compound on PGE2 levels, it was found that administering cyclopentyl derivatives significantly increased PGE2 concentrations in various tissues, including lung and liver. This was linked to improved recovery outcomes in mouse models of colitis and lung fibrosis, demonstrating the therapeutic potential of such compounds in inflammatory diseases .

B. Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective properties in animal models. These studies suggest that these compounds may mitigate neuronal damage caused by oxidative stress, thereby offering potential benefits in treating conditions like Alzheimer's disease .

Data Tables

Chemical Reactions Analysis

Esterification and Amidation Reactions

The ketone group in the methanone moiety undergoes nucleophilic acyl substitution reactions. For example, in the synthesis of structurally related cyclopentyl-piperidinylmethanone derivatives, carbodiimide-mediated coupling with amines or alcohols is employed:

Example Reaction:

Conditions:

-

Reagents: -(3-Dimethylaminopropyl)--ethylcarbodiimide (EDC), 4-dimethylaminopyridine (DMAP)

-

Solvent: Dichloromethane

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CHOH) substituent on the piperidine ring is susceptible to oxidation, forming a carboxylate group:

Reaction Pathway:

Key Data:

-

Oxidizing Agents: Potassium permanganate (KMnO) or chromium trioxide (CrO)

-

Applications: Enhances hydrophilicity for improved pharmacokinetics in drug candidates .

Reduction of the Ketone Group

The cyclopentyl ketone can be reduced to a secondary alcohol using hydride donors:

Reaction Pathway:

Conditions:

-

Reagent: Lithium aluminum hydride (LiAlH)

-

Typical Yield: >85% (observed in bicyclo[2.2.2]octane analogs).

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution to form ethers or esters:

Example:

Conditions:

Ring-Opening and Functionalization

The piperidine ring can undergo ring-opening reactions under acidic or reductive conditions. For instance, hydrogenolysis of the N-C bond yields secondary amines:

Reaction Pathway:

Applications: Used to generate intermediates for further derivatization .

Synthetic Modifications for Bioactivity

Structural analogs of this compound feature substitutions that enhance binding affinity to biological targets. For example:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to six structurally related methanone derivatives (Table 1). Key differences include:

- Cyclopentyl vs. Aromatic/Non-Aromatic Groups: The cyclopentyl group in the target compound contrasts with the indole fragment in cyclopentyl(1-indole-3-yl)methanone () and the phenyl group in phenyl(piperidin-1-yl)methanone (). Aromatic systems (e.g., indole, phenyl) enable π-π stacking interactions, whereas the cyclopentyl group provides conformational flexibility and reduced steric hindrance compared to bulkier substituents .

- Hydroxymethyl vs. Fluorinated/Alkyl Substituents: The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity compared to fluorinated analogs like (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone (), which exhibit higher lipophilicity and metabolic stability due to fluorine atoms .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight | XlogP | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone | C₁₂H₁₉NO₂ | 209.28* | ~2.1† | N/A | Cyclopentyl, hydroxymethyl |

| (3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone | C₁₆H₁₇NO₂ | 255.31 | ~3.5† | 236.4 | Naphthyl, hydroxyl |

| [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-[5-(2-methylpropyl)-1H-pyrazol-3-yl]methanone | C₂₁H₂₇F₂N₃O₂ | 391.46 | 3.7 | N/A | Difluorophenyl, hydroxymethyl, pyrazole |

| Phenyl(piperidin-1-yl)methanone | C₁₂H₁₅NO | 189.25 | ~2.5† | N/A | Phenyl |

*Estimated based on structural formula. †Predicted using computational tools.

- Lipophilicity (XlogP) : The target compound (predicted XlogP ~2.1) is less lipophilic than the difluorophenyl-pyrazole analog (XlogP 3.7, ), suggesting better aqueous solubility due to the hydroxymethyl group .

- Thermal Stability : The hydroxynaphthyl analog () exhibits a high melting point (236.4°C), likely due to strong intermolecular hydrogen bonding and aromatic stacking, whereas the target compound’s melting point is expected to be lower owing to its aliphatic cyclopentyl group .

Pharmacological Relevance

Compounds with piperidin-1-yl methanone scaffolds are frequently explored in drug discovery. For example:

- Enzyme Inhibition : Oxadiazole-containing analogs () may act as kinase inhibitors due to their heterocyclic moieties, whereas the target compound’s hydroxymethyl group could modulate selectivity for other targets .

Preparation Methods

Reductive Amination for Piperidine Ring Construction

A widely used method to introduce the 3-(hydroxymethyl)piperidin-1-yl moiety is reductive amination. This involves the reaction of an amine with an aldehyde in the presence of a reducing agent to form the substituted piperidine ring.

- Dissolve the amine precursor in methanol or dichloromethane.

- Add the aldehyde (bearing the hydroxymethyl group or its precursor).

- Use acetic acid as a catalyst.

- Add sodium cyanoborohydride as the reducing agent.

- Stir the reaction at room temperature for 16 hours.

- Work-up includes partitioning between aqueous sodium bicarbonate and dichloromethane, drying, and purification by flash chromatography.

This method allows for selective formation of the 3-(hydroxymethyl)piperidine ring system with good yields and stereochemical control.

Nucleophilic Acyl Substitution to Form Methanone

The ketone group in the methanone moiety is introduced by nucleophilic acyl substitution, where the piperidine nitrogen attacks an acyl chloride or activated ester derivative of cyclopentanecarboxylic acid.

- Use carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

- Conduct the reaction in an aprotic solvent like dichloromethane.

- Stir at ambient temperature until completion.

This approach efficiently couples the cyclopentyl carbonyl group to the piperidine nitrogen, yielding the methanone structure.

Oxidation of Hydroxymethyl Group (Optional Functionalization)

The hydroxymethyl substituent on the piperidine ring can be selectively oxidized to a carboxylate or aldehyde to modulate the compound’s properties.

- Potassium permanganate (KMnO4)

- Chromium trioxide (CrO3)

- Enhances hydrophilicity.

- Modifies pharmacokinetic properties for drug development.

Oxidation is controlled to avoid overoxidation or ring degradation.

Reduction of Ketone to Secondary Alcohol (Alternative Modification)

The cyclopentyl ketone can be reduced to the corresponding secondary alcohol using hydride donors such as lithium aluminum hydride (LiAlH4).

- High yields (>85%) reported in structurally related analogs.

- Provides a route to secondary alcohol derivatives for further biological evaluation.

Substitution and Functionalization of Hydroxymethyl Group

The hydroxymethyl group is reactive and can undergo nucleophilic substitution to form ethers or esters, enabling further derivatization.

- Reaction with alkyl halides or acid chlorides under basic or catalytic conditions.

- Formation of esters or ethers to modify solubility or biological activity.

Ring-Opening and Further Functionalization

Under acidic or reductive conditions, the piperidine ring can be opened to yield secondary amines or other intermediates, which serve as building blocks for more complex derivatives.

- Generation of intermediates for library synthesis.

- Structural diversification to optimize biological activity.

Comparative Data Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Reductive Amination | Amine, aldehyde, AcOH, NaCNBH3, MeOH/CH2Cl2 | High yield, stereoselective | Forms 3-(hydroxymethyl)piperidine ring |

| 2 | Nucleophilic Acyl Substitution | Cyclopentanecarbonyl chloride, EDC, DMAP, DCM | Efficient coupling | Forms methanone linkage |

| 3 | Oxidation of Hydroxymethyl | KMnO4 or CrO3 | Controlled oxidation | Modifies hydroxymethyl to carboxylate |

| 4 | Reduction of Ketone | LiAlH4, ether solvent | >85% yield | Converts ketone to secondary alcohol |

| 5 | Nucleophilic Substitution | Alkyl halides/acid chlorides, base/catalyst | Variable yields | Forms ethers/esters from hydroxymethyl |

| 6 | Ring-Opening | Acidic or reductive conditions | Intermediate amines | Enables further derivatization |

Research Findings and Optimization Notes

- Reductive amination provides a robust and diastereoselective route to the piperidine core with the hydroxymethyl substituent, crucial for biological activity.

- Carbodiimide-mediated coupling is preferred for methanone formation due to mild conditions and high specificity, minimizing side reactions.

- Oxidation and reduction steps allow fine-tuning of the compound’s physicochemical properties, impacting solubility and receptor binding affinity.

- Functionalization of the hydroxymethyl group expands the chemical space for medicinal chemistry optimization, improving enzyme inhibition potency and pharmacokinetics.

- Ring-opening reactions facilitate access to diverse analogs, enhancing the compound’s utility in drug discovery libraries.

Q & A

Q. What safety protocols are recommended for handling Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone in laboratory settings?

- Methodological Answer :

- Protective Equipment : Use NIOSH-approved respirators (e.g., P95 filters for low exposure, OV/AG/P99 for high concentrations) and full-body protective clothing to minimize inhalation and dermal contact .

- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent degradation .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and administer oxygen if necessary .

Q. What spectroscopic methods are used to characterize the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for confirming the piperidinyl and cyclopentyl moieties. For example, chemical shifts at δ 3.4–4.2 ppm in -NMR indicate hydroxylmethyl groups on the piperidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 252.1604) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer :

- Coupling Agents : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance amide bond formation between cyclopentylcarboxylic acid and 3-hydroxymethylpiperidine. Yields >90% are achievable under anhydrous dichloromethane (DCM) conditions .

- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate 4:1 to 1:1) to isolate the product from unreacted starting materials .

Q. What in vitro assays are used to assess the activity of this compound on mGluR5 receptors?

- Methodological Answer :

- Calcium Flux Assays : Measure intracellular Ca mobilization in HEK293 cells expressing mGluR5 using fluorescent dyes (e.g., Fluo-4). EC values <100 nM indicate potentiation .

- Radioligand Binding : Compete with -ABP688 to determine binding affinity (K) in cortical membrane preparations. Adjust buffer pH to 7.4 to mimic physiological conditions .

Q. How should researchers address discrepancies in reported binding affinities of this compound for mGluR5?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., uniform cell lines, ligand concentrations, and incubation times). Cross-validate with orthogonal methods like surface plasmon resonance (SPR) .

- Data Normalization : Correct for batch-to-batch variability in receptor expression levels using internal controls (e.g., reference agonist MPEP) .

Q. What computational approaches are employed to predict the binding mode of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into the mGluR5 allosteric site (PDB ID: 6N51). Prioritize poses with hydrogen bonds to Ser658 and hydrophobic interactions with Leu743 .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100 ns in GROMACS to assess stability. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.